molecular formula C25H24O11 B190281 Catechin pentaacetate CAS No. 16198-01-9

Catechin pentaacetate

Cat. No. B190281
CAS RN: 16198-01-9
M. Wt: 500.4 g/mol
InChI Key: BKYWAYNSDFXIPL-LOSJGSFVSA-N
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Description

Catechin pentaacetate is a natural product found in various organisms . It’s a derivative of catechin, a flavonoid that’s broadly distributed in the plant kingdom and is a major component of beverages like tea .


Synthesis Analysis

A total synthesis of optically pure (+)-catechin pentaacetate has been established using the (-)-chalcon epoxide derived from 3,4,2′,4′,6′-pentakis (methoxymethoxy)chalcon as the starting material .


Molecular Structure Analysis

The molecular structure of catechin pentaacetate is characterized by two benzene rings (A- and B-rings), linked by a dihydropyran heterocycle (C-ring), which contains a hydroxyl moiety on carbon 3 . The stability order and the effects of electron delocalization in the structures have been analyzed in depth .


Physical And Chemical Properties Analysis

Catechin pentaacetate has a molecular weight of 500.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .

Scientific Research Applications

1. Gut Health and Microbiome Modulation Catechin pentaacetate, a derivative of catechin, has been found to positively influence intestinal health and the gut microbiome. Kolba et al. (2022) synthesized catechin pentaacetate and studied its effects on intestinal brush border membrane functionality, bacterial populations, and gene expression in the duodenum. The results indicated that catechin pentaacetate could decrease the density of harmful bacteria like Clostridium genera and E. coli species and modulate gene expression related to iron and zinc transport, suggesting a potential for improving intestinal morphology and functionality (Kolba et al., 2022).

2. Extraction, Stability, and Delivery Catechins, including catechin pentaacetate, are recognized for their health benefits and are used in various applications like nutraceuticals, pharmaceutical formulations, and cosmetics. However, their poor oxidative stability poses a challenge. Gadkari and Balaraman (2015) reviewed the sources of catechins, their health and physico-chemical properties, methods of extraction, and encapsulation techniques to produce stable deliverable forms. This research provides a platform to improve extraction and encapsulation methods for catechins like catechin pentaacetate (Gadkari & Balaraman, 2015).

3. Neuroprotective and Antioxidant Effects Catechin pentaacetate has been linked to neuroprotective and antioxidant effects. A study by Teixeira et al. (2013) explored the beneficial effects of catechin on Parkinson's disease models. The administration of catechin resulted in the attenuation of behavioral and neurological impairments, restoration of antioxidant levels, and increase in dopamine content and tyrosine hydroxylase immunoreactivity. These findings highlight the potential of catechins like catechin pentaacetate for therapeutic applications in neurodegenerative diseases (Teixeira et al., 2013).

4. Anticancer Properties Research has shown that catechin pentaacetate and similar compounds possess anticancer properties. Jung et al. (2001) investigated the effects of green tea catechins on human colon carcinoma cells and found that EGCG, a major catechin component, inhibited the induction of VEGF, a key factor in tumor growth and angiogenesis. This study suggests that catechin pentaacetate, through its structural similarities and biological activities, may also contribute to inhibiting tumor growth and angiogenesis (Jung et al., 2001).

5. Immunomodulatory Effects Catechin pentaacetate may also have potential immunomodulatory effects. Ganeshpurkar and Saluja (2018) explored the effect of catechin on cellular and humoral immunity in a rat model. Their findings indicated that catechin could significantly increase antibody titer and enhance the delayed-type hypersensitivity reaction, showcasing its potential to modulate immune activity by influencing both cellular and humoral mechanisms (Ganeshpurkar & Saluja, 2018).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

To further enhance the health benefits, bioavailability, and stability of catechin, researchers have synthesized and characterized catechin pentaacetate and catechin pentabutanoate as two new ester derivatives of catechin . Despite their numerous beneficial properties, catechins face many challenges in their development as therapeutic agents, including poor absorption, low bioavailability, and rapid degradation . The introduction of nanobiotechnology provides target-based and stable delivery, which enhances catechin bioavailability and optimizes drug efficacy .

properties

IUPAC Name

[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWAYNSDFXIPL-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catechin pentaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Urano, H Kagawa, Y Harigaya, S Li… - Journal of heterocyclic …, 1991 - Wiley Online Library
A total synthesis of optically pure (+)‐catechin pentaacetate has been established using the (‐)‐chalcon epoxide (100% ee) derived from 3,4,2′,4′,6′‐pentakis(methoxymethoxy)…
Number of citations: 15 onlinelibrary.wiley.com
D Lambusta, G Nicolosi, A Patti, M Piattelli - Synthesis, 1993 - thieme-connect.com
… 7-O-acetylcatechin have been obtained by reaction of catechin with vinyl acetate in the presence of supported Pseudomonas cepacia lipase, while alcoholysis of catechin pentaacetate …
Number of citations: 36 www.thieme-connect.com
E Kiehlmann, AS Tracey - Magnetic resonance in chemistry, 1988 - Wiley Online Library
… 3-0-Acetylcatechin (la): To a solution of 500 mg (1.00 mmol) of catechin pentaacetate in 11 ml of methanol was added a solution of 504 mg (4.00 mmol) of sodium sulphite in 10 ml of …
HG Raj, I Singh, E Kohli, R Kumari, G Gupta… - Bioorganic & medicinal …, 2003 - Elsevier
… Catechin pentaacetate was found to be an effective inhibitor for acetoxycoumarin: protein transacetylase (TAase), so also were 7-acetoxy-3,4-dihydro-2,2-dimethylbenzopyran and …
Number of citations: 10 www.sciencedirect.com
I Singh, E Kohli, HG Raj, K Gyanda, SK Jain… - Bioorganic & medicinal …, 2002 - Elsevier
… The pyran ring of catechin pentaacetate (16) was found distorted (Fig. 2h), the lack of … Further, the carbons at C-3 and C-4 in catechin pentaacetate (16) are sp 3 hybridized resulting in …
Number of citations: 31 www.sciencedirect.com
G Hrazdina - Phytochemistry, 1972 - Elsevier
… ring of all three compounds were similar and almost identical with those of (-)-epicatechin pentaacetate and showed considerable differences of those from (+)-catechin pentaacetate. …
Number of citations: 11 www.sciencedirect.com
GG Zapesochnaya, VA Kurkin, VB Braslavskii… - Chemistry of natural …, 2002 - Springer
Column chromatography over silica gel and polyamide was used to isolate 14 phenolic substances from bark of sharp-leaved willow (Salix acutifolia Willd.). These included naringenin, …
Number of citations: 59 link.springer.com
T Raab, D Barron, FA Vera, V Crespy… - Journal of agricultural …, 2010 - ACS Publications
Catechins are flavonoids with suggested health benefits, but are unstable during storage, processing and, after ingestion, during gut transit. We hypothesized that catechin glucosides, …
Number of citations: 88 pubs.acs.org
FO Shode, AS Mahomed, CB Rogers - Phytochemistry, 2002 - Elsevier
… Fraction B was acetylated as usual to give the acetates, which were separated by preparative TLC to give catechin pentaacetate (9) and epicatechin pentaacetate (10). …
Number of citations: 79 www.sciencedirect.com
JH Bridson - 2007 - researchcommons.waikato.ac.nz
… Figure 2.2: Preparation of catechin pentaacetate from catechin and excess acetic anhydride … Similarly catechin was acetylated using acetic anhydride to give catechin pentaacetate 44 . …
Number of citations: 7 researchcommons.waikato.ac.nz

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